Arachidonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Cellular Function and Signaling

AA serves as a crucial building block for cell membranes, maintaining their fluidity and flexibility. This flexibility is vital for various cellular processes, including communication, nutrient exchange, and waste removal . Additionally, AA acts as a signaling molecule, interacting with enzymes and receptors to modulate various cellular functions such as inflammation, blood clotting, and muscle contraction .

Investigating the Role in Inflammatory Processes

AA is a precursor to a group of signaling molecules called eicosanoids, which play a crucial role in the inflammatory response. Research is ongoing to understand how different eicosanoids derived from AA contribute to both beneficial (acute) and detrimental (chronic) inflammation . This knowledge may lead to the development of new therapies targeting specific eicosanoid pathways to manage various inflammatory conditions.

Potential Applications in Neurological Research

Studies suggest that AA might play a role in brain development and function. Researchers are exploring the potential link between AA metabolism and neurological disorders such as Alzheimer's disease and depression . Additionally, the influence of AA on neuronal signaling and excitability is being investigated, potentially providing insights into neurological communication and its potential therapeutic implications.

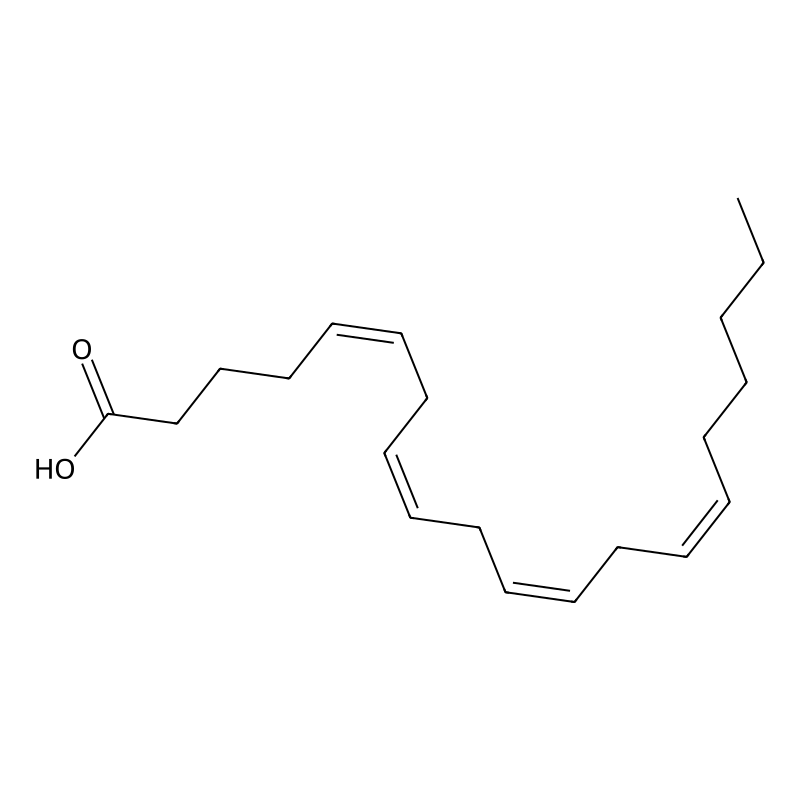

Arachidonic acid is a polyunsaturated fatty acid that plays a crucial role in various biological processes. It is classified as an omega-6 fatty acid, specifically known as all-cis-5,8,11,14-eicosatetraenoic acid. This compound consists of a 20-carbon chain with four double bonds, positioned at the 5th, 8th, 11th, and 14th carbons from the carboxylic acid end. Arachidonic acid is not only a key component of cell membranes but also serves as a precursor to a wide array of bioactive lipid mediators, including prostaglandins, leukotrienes, and thromboxanes, which are collectively known as eicosanoids .

- Cyclooxygenase Pathway: Arachidonic acid is converted into prostaglandins and thromboxanes via the action of cyclooxygenase enzymes (COX-1 and COX-2). This process involves the formation of prostaglandin G2 and H2 as intermediates, which can then be further converted into various prostaglandins .

- Lipoxygenase Pathway: Arachidonic acid can also be metabolized by lipoxygenases to form leukotrienes and other hydroxyeicosatetraenoic acids. For instance, the enzyme 5-lipoxygenase catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid from arachidonic acid .

- Cytochrome P450 Pathway: This pathway involves the conversion of arachidonic acid into epoxyeicosatrienoic acids through the action of cytochrome P450 enzymes. These metabolites have significant roles in vascular biology and inflammation .

Arachidonic acid is integral to numerous physiological processes:

- Inflammation: It is a key player in inflammatory responses where its metabolites (eicosanoids) mediate pain, fever, and immune responses.

- Cell Signaling: Arachidonic acid-derived compounds are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.

- Cardiovascular Health: The metabolites of arachidonic acid contribute to vascular tone regulation and blood pressure control .

Arachidonic acid can be synthesized through various methods:

- Dietary Sources: It is primarily obtained from dietary sources such as meat, eggs, and certain fish oils. The body can also synthesize arachidonic acid from linoleic acid, an essential fatty acid found in vegetable oils.

- Chemical Synthesis: Laboratory synthesis has been achieved through several chemical methods, including:

Research on arachidonic acid interactions has revealed its complex role in various biological systems:

- Receptor Interactions: Arachidonic acid can activate multiple receptor types involved in pain perception and inflammatory responses.

- Drug Interactions: Studies have shown that non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase enzymes that metabolize arachidonic acid, thereby reducing its inflammatory effects.

- Metabolite Interactions: The interplay between arachidonic acid and its metabolites can influence various physiological outcomes, including immune response modulation and vascular function .

Several compounds are structurally or functionally similar to arachidonic acid. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Linoleic Acid | C18H32O2 | Precursor to arachidonic acid; has two double bonds. |

| Eicosapentaenoic Acid | C20H30O2 | Omega-3 fatty acid; anti-inflammatory properties. |

| Docosahexaenoic Acid | C22H32O2 | Omega-3 fatty acid; crucial for brain health. |

| Gamma-Linolenic Acid | C18H30O2 | Omega-6 fatty acid; involved in anti-inflammatory pathways. |

Arachidonic acid is unique due to its specific positioning of double bonds (cis configuration) and its extensive role as a precursor for diverse eicosanoids involved in critical biological functions such as inflammation and cellular signaling .

Endogenous Synthesis

Linoleic Acid Conversion Cascade

The endogenous synthesis of arachidonic acid proceeds through a well-characterized metabolic cascade beginning with linoleic acid (18:2n-6), an essential omega-6 polyunsaturated fatty acid that must be obtained from the diet [1]. The conversion of linoleic acid to arachidonic acid occurs through sequential enzymatic reactions involving delta-6 desaturation, elongation, and delta-5 desaturation [1]. This pathway proceeds through two key intermediates: gamma-linolenic acid (18:3n-6) and eicosatrienoic acid (20:3n-6) [1].

The initial step involves the action of delta-6 desaturase (fatty acid desaturase 2) on linoleic acid to produce gamma-linolenic acid [3]. Following this desaturation, the fatty acid undergoes elongation by two carbon atoms through the action of elongation of very long-chain fatty acids protein 5 (ELOVL5) to form eicosatrienoic acid [7]. The final step in the cascade involves delta-5 desaturase (fatty acid desaturase 1) converting eicosatrienoic acid to arachidonic acid [3].

Research has demonstrated that the steady-state whole-body synthesis-secretion conversion coefficient for linoleic acid to arachidonic acid equals 5.4 × 10^-3 min^-1, with a conversion rate of 16.1 μmol/day [1]. This rate significantly exceeds reported brain arachidonic acid consumption by 27-fold, indicating the liver's crucial role in maintaining homeostatic arachidonic acid concentrations in tissues that cannot synthesize significant amounts from circulating linoleic acid [1].

| Pathway Step | Substrate | Product | Enzyme | Chain Length |

|---|---|---|---|---|

| 1 | Linoleic acid | γ-Linolenic acid | Δ6-desaturase (FADS2) | 18:2 → 18:3 |

| 2 | γ-Linolenic acid | Eicosatrienoic acid | ELOVL5 | 18:3 → 20:3 |

| 3 | Eicosatrienoic acid | Arachidonic acid | Δ5-desaturase (FADS1) | 20:3 → 20:4 |

Elongation and Desaturation Mechanisms

The elongation and desaturation mechanisms involved in arachidonic acid synthesis operate through distinct enzymatic processes localized to the endoplasmic reticulum [50]. Elongation of very long-chain fatty acids proteins catalyze the rate-limiting condensation reaction in fatty acid elongation cycles, where two carbon atoms are added to the carboxyl end through the condensation of acyl-coenzyme A with malonyl-coenzyme A [50] [54].

The elongation cycle consists of four sequential reactions: condensation, reduction, dehydration, and reduction [50]. The condensation reaction produces 3-ketoacyl-coenzyme A and represents the rate-limiting step catalyzed by fatty acid elongases of the ELOVL family [50]. Seven ELOVL isozymes (ELOVL1-7) exist in mammals, each exhibiting specific substrate preferences and tissue distributions [50].

ELOVL5 demonstrates particular importance in arachidonic acid biosynthesis, exhibiting responsibility for elongating 18- and 20-carbon polyunsaturated fatty acids [7]. Studies using ELOVL5 knockdown in activated T-cells and Jurkat cells revealed significant impairment in the elongation of these fatty acid species, demonstrating the enzyme's crucial role in the conversion pathway [7].

The desaturation mechanisms involve fatty acid desaturase enzymes that introduce double bonds at specific positions in the fatty acid chain [5]. Delta-6 desaturase exhibits specificity for C18 polyunsaturated fatty acids with a double bond at the delta-6 position, while delta-5 desaturase catalyzes the conversion of eicosatrienoic acid and eicosatetraenoic acid to arachidonic acid and eicosapentaenoic acid, respectively [5].

Regulatory Enzymes

The regulation of arachidonic acid biosynthesis involves multiple enzymatic control points, with fatty acid desaturase 1 and fatty acid desaturase 2 serving as primary regulatory enzymes [53]. These enzymes demonstrate significant genetic variation that substantially impacts long-chain polyunsaturated fatty acid homeostasis [53]. Genetic variants of the FADS1 FADS2 gene cluster show highly significant associations with fatty acid levels in serum phospholipids, with an extraordinary genetic variance explanation of 28.5% for arachidonic acid levels [53].

Carriers of minor alleles in FADS gene polymorphisms exhibit enhanced levels of desaturase substrates and decreased levels of desaturase products, suggesting declined desaturase expression or activity [53]. These regulatory effects manifest across different human tissues, indicating the fundamental importance of genetic regulation in fatty acid metabolism [53].

The delta-6 desaturase (FADS2) catalyzes the first step in arachidonic acid biosynthesis and demonstrates significant regulatory control through polymorphic variations [55]. Research on porcine models revealed that specific polymorphisms in the FADS2 promoter region affect both enzyme expression and arachidonic acid biosynthesis efficiency [55]. Animals carrying particular alleles showed enhanced FADS2 expression and higher arachidonic acid concentrations in muscle tissue [55].

Acetyl-coenzyme A carboxylase 1 represents another crucial regulatory enzyme in fatty acid synthesis pathways [4]. Arachidonic acid induces acetyl-coenzyme A carboxylase 1 expression, establishing a feedback mechanism that influences cellular fatty acid synthesis capacity [4]. This regulatory relationship demonstrates the complex metabolic control mechanisms governing arachidonic acid homeostasis [4].

Membrane Incorporation and Release

Phospholipid Esterification Processes

Arachidonic acid incorporation into membrane phospholipids occurs through highly specific esterification processes that preferentially target the stereospecifically numbered (sn)-2 position of glycerol phospholipids [1]. This incorporation process dominates over arachidonic acid release in unstimulated cells, resulting in the overwhelming majority of cellular arachidonic acid existing in esterified form rather than as free fatty acid [9].

The esterification process involves the conversion of arachidonic acid to arachidonoyl-coenzyme A by arachidonoyl-coenzyme A synthetase at the expense of adenosine triphosphate, followed by immediate incorporation into phospholipids [9]. Long-chain acyl-coenzyme A synthetase 4 demonstrates strong preference for arachidonic acid and other polyunsaturated fatty acids, catalyzing the covalent addition of coenzyme A moiety to fatty acids [52].

Research demonstrates that arachidonic acid esterification represents a calcium-independent process that proceeds efficiently even in calcium-depleted conditions [9]. Studies using calcium-free, ethylene glycol tetraacetic acid-containing medium showed identical esterification rates compared to calcium-containing conditions, confirming the calcium-independent nature of this process [9].

The phospholipid esterification process exhibits tissue-specific characteristics, with different cell types showing varying incorporation patterns [12]. Human monocytes and U937 cells demonstrate distinct arachidonic acid incorporation and remodeling profiles, with U937 cells showing rapid remodeling between phospholipid species while monocytes exhibit more stable incorporation patterns [12].

Phospholipase-Mediated Liberation

Phospholipase A2 enzymes represent the primary mechanism for arachidonic acid liberation from membrane phospholipids [10] [13]. Multiple phospholipase A2 isoforms participate in arachidonic acid release, including calcium-dependent cytosolic phospholipase A2 alpha and calcium-independent phospholipase A2 [13]. These distinct isoforms demonstrate different activation requirements and functional roles in cellular metabolism [13].

Calcium-dependent phospholipase A2 activation requires intracellular calcium mobilization and becomes the dominant form involved in arachidonic acid release under stimulation conditions [11]. Studies using calcium chelators such as quin-2 acetoxymethyl ester and BAPTA acetoxymethyl ester demonstrate the calcium requirement for this pathway [10] [13].

Calcium-independent phospholipase A2 participates in basal arachidonic acid metabolism and phospholipid remodeling processes [9] [13]. This enzyme form demonstrates activity in the absence of calcium and plays a crucial role in providing lysophospholipid acceptors for arachidonic acid reesterification [9]. Bromoenollactone, a selective inhibitor of calcium-independent phospholipase A2, blocks 60-70% of arachidonic acid esterification into membrane phospholipids [9].

The liberation process exhibits stimulus-specific characteristics, with different agonists activating distinct phospholipase A2 isoforms [13]. Aroclor 1242 activates calcium-independent phospholipase A2 that releases arachidonic acid for superoxide anion generation, while A23187 activates calcium-dependent phospholipase A2 that mobilizes arachidonic acid for eicosanoid production [13].

Acylation-Reacylation Cycles

The acylation-reacylation cycle, known as the Lands cycle, represents a fundamental mechanism controlling cellular arachidonic acid levels [8] [11]. This cycle involves the coordinated action of phospholipase A2 enzymes for deacylation and lysophospholipid acyltransferases for reacylation, maintaining very low intracellular free arachidonic acid concentrations [8].

Lysophosphatidylcholine acyltransferase 3 serves as a key regulatory enzyme in the arachidonic acid reacylation pathway [11]. This enzyme exhibits receptor-regulated activity, with stimulated cells showing enhanced arachidonic acid incorporation that reflects the receptor-sensitive nature of the reacylation process rather than increased lysophospholipid acceptor availability [11].

The reacylation process demonstrates selectivity for specific phospholipid classes, with phosphatidylcholine and phosphatidylethanolamine serving as primary acceptors for arachidonic acid incorporation [11] [12]. Following initial incorporation into phosphatidylcholine, arachidonic acid undergoes remodeling to phosphatidylethanolamine through coenzyme A-independent transacylase activity [12] [14].

Coenzyme A-independent transacylation systems contribute significantly to arachidonic acid remodeling between phospholipid species [14]. These systems demonstrate calcium-independence and specificity for ether-linked lysophospholipids as acceptors, with 1-O-alkyl-glycerophosphocholine and 1-O-alkyl-glycerophosphoethanolamine serving as effective substrates [14].

Cyclooxygenase (COX) Pathway

COX Isoforms and Regulation

The cyclooxygenase enzyme system represents the major pathway catalyzing arachidonic acid conversion into prostaglandins [15]. Two distinct cyclooxygenase isoforms, cyclooxygenase-1 and cyclooxygenase-2, exhibit similar molecular structure but demonstrate significant differences in regulation and functional roles [19]. Both isoforms possess similar molecular weights of approximately 70 and 72 kilodaltons respectively, with 65% amino acid sequence homology and near-identical catalytic sites [18].

Cyclooxygenase-1 functions as the predominantly constitutive form, expressed throughout the body to provide homeostatic functions including maintaining normal gastric mucosa, influencing renal blood flow, and facilitating blood clotting through platelet aggregation [19]. This isoform demonstrates continuous expression under basal conditions and produces prostanoids for physiological maintenance [16].

Cyclooxygenase-2 represents the inducible form, expressed in response to inflammatory stimuli, growth factors, and other physiological activators [19]. This isoform becomes upregulated during inflammation and mediates the production of prostaglandins involved in pain and inflammatory processes [19]. The regulation of cyclooxygenase-2 occurs at the transcriptional level through various inflammatory mediators and cytokines [15].

Both cyclooxygenase isoforms contain three functional domains: an amino-terminal epidermal growth factor-like domain, a small 4-helical membrane anchor, and a core heme-peroxidase catalytic domain [18]. The membrane anchor domain fixes these proteins into the endoplasmic reticulum and microsome membranes, positioning them for arachidonic acid metabolism [18] [21].

Prostanoid Formation

Prostanoid formation through the cyclooxygenase pathway involves the sequential conversion of arachidonic acid to unstable cyclic endoperoxides, followed by their transformation into biologically active prostanoids [20]. The initial reaction converts arachidonic acid to prostaglandin G2, which undergoes rapid reduction to prostaglandin H2 [18] [20]. These cyclic endoperoxides serve as common precursors for all prostanoid synthesis [16].

The two cyclooxygenase isoforms demonstrate different prostanoid production profiles when acting on arachidonic acid [17]. Cyclooxygenase-1 produces a balanced mixture of four major prostanoids: prostacyclin, thromboxane A2, prostaglandin D2, and 12-hydroxyheptadecatrienoic acid, with prostaglandin E2 representing a minor product [17].

Cyclooxygenase-2 induction results in preferential production of prostacyclin and prostaglandin E2 [17]. This shift in product profile becomes accentuated when cyclooxygenase-1 activity is permanently inactivated with aspirin before cyclooxygenase-2 induction [17]. The preferential synthesis of prostacyclin and prostaglandin E2 by cyclooxygenase-2 produces compounds that evoke common cellular effects [17].

Tissue-specific enzymes convert the common prostaglandin H2 intermediate into final bioactive prostanoids [16]. Prostacyclin synthase catalyzes prostacyclin formation, prostaglandin synthase produces various prostaglandins including prostaglandin E1, prostaglandin E2, and prostaglandin F2α, while thromboxane synthase generates thromboxane A2 and thromboxane B2 [22].

Enzymatic Transformations

The enzymatic transformations within the cyclooxygenase pathway involve multiple downstream synthases that determine final prostanoid products [16] [22]. Each synthase enzyme exhibits tissue-specific distribution, contributing to the diverse biological effects of prostanoids across different organ systems [16].

Prostacyclin synthase demonstrates particular importance in vascular endothelium, where it catalyzes the formation of prostacyclin (prostaglandin I2) from prostaglandin H2 [32]. Prostacyclin functions as a potent vasodilator and inhibitor of platelet adhesion, representing a crucial component of vascular homeostasis [16]. The enzyme exhibits specificity for prostaglandin H2 and requires specific cofactors for optimal activity [32].

Thromboxane synthase catalyzes the formation of thromboxane A2, an unstable compound that rapidly converts to the more stable thromboxane B2 [20]. Thromboxane A2 demonstrates potent platelet aggregation and vasoconstriction properties, opposing the effects of prostacyclin [20]. This enzymatic transformation occurs primarily in platelets and contributes to hemostatic mechanisms [16].

Prostaglandin synthases encompass multiple enzymes responsible for generating specific prostaglandin products from prostaglandin H2 [22]. These enzymes exhibit tissue-specific expression patterns and determine the local prostanoid profile in response to arachidonic acid release [17]. The enzymatic transformations can be modulated by various factors including substrate availability, cofactor concentrations, and regulatory mechanisms [19].

Lipoxygenase (LOX) Pathway

LOX Isoenzymes and Specificity

Lipoxygenase enzymes constitute a family of cytosolic dioxygenases that transform arachidonic acid to hydroperoxides through position-specific oxygenation [23]. The cellular distribution of lipoxygenases demonstrates tissue specificity, with leukocytes and mast cells enriched in 5-lipoxygenase, while 12- and 15-lipoxygenase pathways predominate in platelets and respiratory tissues respectively [23].

5-lipoxygenase exhibits dual enzymatic activities, functioning both as a 5-hydroperoxyeicosatetraenoic acid-forming enzyme and as leukotriene A4 synthase [23] [26]. This enzyme catalyzes the initial oxygenation of arachidonic acid at the C-5 position to form 5-hydroperoxyeicosatetraenoic acid, which then undergoes either reduction to 5-hydroxyeicosatetraenoic acid or dehydration to the unstable epoxide intermediate leukotriene A4 [23].

12/15-lipoxygenase represents the major enzymatic route for arachidonic acid metabolism in nervous tissue, producing 12(S)-hydroxyeicosatetraenoic acid and 15(S)-hydroxyeicosatetraenoic acid as principal metabolites [24]. This enzyme demonstrates expression throughout the cerebrum, basal ganglia, and hippocampus, with particular relevance to synaptic transmission and memory processes [24].

The specificity of lipoxygenase isoenzymes determines the site of arachidonic acid oxygenation, with the numerical designation indicating the carbon position of hydroperoxy group attachment [23]. Each isoenzyme produces distinct regioisomeric and stereoisomeric products, leading to complex mixtures with diverse biological activities [23].

| LOX Isoenzyme | Primary Product | Tissue Distribution | Biological Function |

|---|---|---|---|

| 5-LOX | 5-HPETE/LTA4 | Leukocytes, mast cells | Leukotriene synthesis |

| 12-LOX | 12-HPETE/12-HETE | Platelets | Platelet aggregation |

| 15-LOX | 15-HPETE/15-HETE | Respiratory tissues | Anti-inflammatory |

| 12/15-LOX | 12(S)-HETE/15(S)-HETE | Nervous tissue | Neuroprotection |

Leukotriene Synthesis

Leukotriene synthesis originates from the 5-lipoxygenase pathway and retains the same number of double bonds as arachidonic acid in rearranged form [23] [26]. The pathway begins with arachidonic acid metabolism by 5-lipoxygenase to 5-hydroperoxyeicosatetraenoic acid, which serves as the precursor for all leukotrienes [26].

Leukotriene A4 represents the pivotal epoxide intermediate in leukotriene biosynthesis [26]. This unstable compound undergoes either hydrolysis to form the dihydroxy derivative leukotriene B4 or conjugation with glutathione to create leukotriene C4 [23] [26]. The formation of leukotriene A4 from 5-hydroperoxyeicosatetraenoic acid involves the dual enzymatic activity of 5-lipoxygenase [26].

The cysteinyl-leukotrienes (leukotriene C4, leukotriene D4, and leukotriene E4) form through sequential enzymatic modifications of the initial glutathione conjugate [23] [26]. Enzymatic cleavages of gamma-glutamyl and glycine residues from leukotriene C4 yield leukotriene D4 and leukotriene E4 respectively [23]. These sulfido peptidoleukotrienes collectively constitute the slow-reacting substances of anaphylaxis [23].

The biological significance of leukotrienes encompasses multiple inflammatory processes, with leukotriene B4 demonstrating potent chemotactic properties for neutrophils and promoting cellular adhesion [20]. The cysteinyl-leukotrienes contribute to inflammation through increased vascular permeability and play crucial roles in allergic bronchoconstriction associated with asthma [20].

Hydroxyeicosatetraenoic Acids Formation

Hydroxyeicosatetraenoic acids formation occurs through multiple lipoxygenase-catalyzed pathways that produce regioisomeric and stereoisomeric products [25] [27]. These compounds represent stable metabolites of arachidonic acid oxygenation and demonstrate diverse biological activities depending on their structural characteristics [27].

5-hydroxyeicosatetraenoic acid formation occurs through 5-lipoxygenase-mediated reduction of 5-hydroperoxyeicosatetraenoic acid [27]. This metabolite can undergo further transformation to 5-oxo-eicosatetraenoic acid, 5(S),15(S)-dihydroxyeicosatetraenoic acid, or 5-oxo-15-hydroxyeicosatetraenoic acid [27]. These related metabolites form a family of structurally similar compounds that share common cellular activation mechanisms [27].

12-hydroxyeicosatetraenoic acid results from 12-lipoxygenase-mediated conversion of arachidonic acid through 12-hydroperoxyeicosatetraenoic acid intermediate [23]. This pathway demonstrates particular importance in platelet function and demonstrates rapid reduction of the hydroperoxide intermediate to the corresponding hydroxy analogue [23].

15-hydroxyeicosatetraenoic acid production involves 15-lipoxygenase activity and demonstrates significance in anti-inflammatory processes [24]. Research indicates that 12(S)-hydroxyeicosatetraenoic acid and 15(S)-hydroxyeicosatetraenoic acid activate peroxisome proliferator-activated receptor gamma, leading to anti-inflammatory effects and neuroprotection during cerebral ischemia [24].

Cytochrome P450 (CYP450) Pathway

Epoxygenase Activity

Cytochrome P450 epoxygenases represent a family of membrane-bound, heme-containing enzymes that metabolize arachidonic acid to epoxide products with diverse biological activities [30]. These enzymes convert arachidonic acid to four epoxyeicosatrienoic acid regioisomers: 5,6-epoxyeicosatrienoic acid, 8,9-epoxyeicosatrienoic acid, 11,12-epoxyeicosatrienoic acid, and 14,15-epoxyeicosatrienoic acid [28] [29].

The epoxygenase mechanism involves inserting an oxygen atom on a carbon attached to one of the double bonds of arachidonic acid while reducing the double bond as the epoxide forms [28]. Each cytochrome P450 epoxygenase produces several regioisomers, with one form usually predominating [28]. For example, epoxygenases that mainly produce 14,15-epoxyeicosatrienoic acid also generate moderate amounts of 11,12-epoxyeicosatrienoic acid and smaller quantities of 8,9-epoxyeicosatrienoic acid [28].

Human cytochrome P450 2C and cytochrome P450 2J enzymes function as principal catalysts of epoxyeicosatrienoic acid formation [33]. These enzymes demonstrate tissue-specific expression patterns, with endothelial cytochrome P450 2C8/2C9 and cytochrome P450 2J2 producing mainly 14,15-epoxyeicosatrienoic acid with lesser amounts of 11,12-epoxyeicosatrienoic acid [32].

The epoxygenase activity demonstrates regulation through various mechanisms including substrate availability, enzyme expression levels, and competitive inhibition [31]. Studies demonstrate that fatty liver disease significantly suppresses hepatic cytochrome P450 epoxygenase expression and activity, reducing both hepatic and circulating epoxyeicosatrienoic acid levels [31].

Hydroxylase Functions

Cytochrome P450 hydroxylases catalyze the formation of hydroxyeicosatetraenoic acids through terminal and subterminal hydroxylation of arachidonic acid [33]. These enzymes, particularly members of the cytochrome P450 4 family, demonstrate specificity for omega-hydroxylation, producing 20-hydroxyeicosatetraenoic acid as a major metabolite [33].

Cytochrome P450 2E1 exhibits significant hydroxylase activity toward arachidonic acid, producing multiple monohydroxylated metabolites [25]. When reconstituted with cytochrome b5 and nicotinamide adenine dinucleotide phosphate cytochrome P450 oxidoreductase, this enzyme generates 19-hydroxyeicosatetraenoic acid (46% of total metabolites) and 18-hydroxyeicosatetraenoic acid (32% of total products) [25].

The hydroxylase functions demonstrate stereochemical specificity, with 19-hydroxyeicosatetraenoic acid existing as 70% 19(S)-isomer and 30% 19(R)-isomer, while 18-hydroxyeicosatetraenoic acid forms essentially as 100% R isomer [25]. This stereoselectivity indicates specific enzyme-substrate interactions that determine product formation [25].

Cytochrome P450 4F2 represents the major catalyst of 20-hydroxyeicosatetraenoic acid formation in human liver and kidney microsomes [33]. This enzyme, along with cytochrome P450 4A11, cytochrome P450 4F3B, and cytochrome P450 4F11, demonstrates expression in liver and kidney, major sites of 20-hydroxyeicosatetraenoic acid synthesis [33].

Epoxyeicosatrienoic Acids Production

Epoxyeicosatrienoic acids production occurs through cytochrome P450 epoxygenase-mediated metabolism of arachidonic acid released from phospholipids by cytosolic phospholipase A2 activation [28]. These products function as autocrine and paracrine mediators with diverse biological activities including vascular relaxation, anti-inflammatory effects, angiogenesis promotion, and cytoprotection [28] [29].

The four epoxyeicosatrienoic acid regioisomers demonstrate quantitative and qualitative differences in their biological actions [28]. 14,15-epoxyeicosatrienoic acid serves as the best substrate for soluble epoxide hydrolase, while 11,12-epoxyeicosatrienoic acid uniquely inhibits basolateral potassium channels in renal cortical collecting ducts [28].

Epoxyeicosatrienoic acids exhibit vascular effects through activation of smooth muscle large-conductance calcium-activated potassium channels, producing vasodilation [28] [29]. These compounds also demonstrate anti-inflammatory properties in blood vessels and kidneys, contributing to cardiovascular protection [29] [32].

The metabolism of epoxyeicosatrienoic acids occurs primarily through soluble epoxide hydrolase, which converts these compounds to corresponding dihydroxyeicosatrienoic acids [28] [32]. This conversion attenuates many functional effects of epoxyeicosatrienoic acids, making soluble epoxide hydrolase inhibition a potential therapeutic target for enhancing beneficial epoxyeicosatrienoic acid actions [28].

Non-enzymatic Oxidation Mechanisms

Non-enzymatic oxidation of arachidonic acid occurs through free radical-initiated peroxidation processes that generate complex mixtures of bioactive compounds [36] [37]. This pathway involves the formation of isoprostanes, a unique series of prostaglandin-like compounds produced via free radical-catalyzed peroxidation rather than enzymatic cyclooxygenase activity [36].

F2-isoprostanes represent the most extensively characterized products of non-enzymatic arachidonic acid oxidation [37] [38]. These compounds form through free radical oxidation of arachidonic acid, creating four distinct regioisomeric families that share a common 1,3-diol cyclopentane structural feature but differ in alkyl chain lengths and hydroxyl group positions [37].

The non-enzymatic oxidation process involves three main steps: initiation, propagation, and termination [39]. Oxygen free radicals target esterified arachidonic acid in membrane phospholipids as well as free arachidonic acid in the cytoplasm [39]. The oxidation proceeds through the formation of bicyclic endoperoxide intermediates, which undergo reduction to prostaglandin F2-like compounds [38].

Lipid peroxidation of arachidonic acid produces reactive aldehydes including 4-hydroxynonenal, which functions as a "second messenger of free radical reactions" [39] [41]. These aldehydes demonstrate electrophilic properties and can produce both cytotoxic and protective effects depending on the cellular conditions [39].

Peroxynitrite represents a significant non-enzymatic oxidant capable of inducing arachidonic acid peroxidation [38]. Formation of peroxynitrite through reaction of nitric oxide and superoxide in vessel walls can catalyze F2-isoprostane formation in low-density lipoproteins and plasma [38]. SIN-1, which decomposes to form nitric oxide and superoxide simultaneously, demonstrates greater efficiency in promoting F2-isoprostane formation compared to preformed peroxynitrite [38].

Endocannabinoid Formation

Endocannabinoid formation from arachidonic acid produces two primary compounds: anandamide (N-arachidonoylethanolamine) and 2-arachidonoylglycerol [42] [44]. These arachidonic acid derivatives regulate diverse physiological processes and serve as endogenous ligands for cannabinoid receptors [47].

Anandamide synthesis occurs through multiple pathways from the phospholipid precursor N-arachidonoyl-phosphatidylethanolamine [47]. The most important pathway involves direct conversion catalyzed by N-acyl-phosphatidylethanolamine-selective phosphodiesterase [47]. Following cellular reuptake, anandamide undergoes hydrolysis by fatty acid amide hydrolase, producing arachidonic acid and ethanolamine [44] [47].

2-arachidonoylglycerol represents the most abundant endocannabinoid in the central nervous system and demonstrates synthesis through three major pathways [46]. The primary pathway involves sequential activation of phospholipase C-beta and diacylglycerol lipase, converting phosphatidylinositol 4,5-bisphosphate through diacylglycerol intermediate to 2-arachidonoylglycerol [46].

Alternative pathways for 2-arachidonoylglycerol synthesis include conversion of phosphatidyl lipids to 2-arachidonoyl-lyso phosphatidylinositol by phospholipase A1 action, followed by lyso-phospholipase C conversion to 2-arachidonoylglycerol [46]. A third pathway involves lysophosphatidic acid hydrolysis by lysophosphatidic acid phosphatase [46].

Endocannabinoids provide substrate for eicosanoid-synthesizing cascades through both direct and indirect pathways [42]. The indirect route involves cleavage of either anandamide ethanolamide motif by fatty acid amide hydrolase or 2-arachidonoylglycerol glycerol motif by monoacylglycerol lipase, producing arachidonic acid that enters cyclooxygenase, lipoxygenase, or cytochrome P450 pathways [42].

Arachidonic acid resides predominantly in the sn-2 position of glycerophospholipids within endoplasmic reticulum and nuclear membranes, with smaller, more slowly labeled pools in plasma membrane and mitochondria [1] [2]. Targeted autoradiography of murine fibrosarcoma cells showed 45–60% of newly incorporated arachidonic acid localized to endoplasmic reticulum after 15 minutes, whereas mitochondria held <10% throughout 24 hours [1]. Lipid-droplet triacylglycerol serves as an expandable reservoir but is not a significant donor for eicosanoid production during acute stimulation [3] [4].

Table 1. Representative subcellular partitioning of arachidonic acid

| Organelle | Percentage of total esterified arachidonic acid after 40 min pulse-labeling | Primary experimental system | Citation |

|---|---|---|---|

| Endoplasmic reticulum | 52% [1] | Murine HSDM1C1 fibroblasts | [1] |

| Nuclear membrane | 18% [1] | Murine HSDM1C1 fibroblasts | [1] |

| Plasma membrane | 9% [1] | Murine HSDM1C1 fibroblasts | [1] |

| Mitochondria | 6% [1] | Murine HSDM1C1 fibroblasts | [1] |

| Lipid droplets (triacylglycerol) | 60-70% of total neutral-lipid arachidonic acid [5] | Human monocytes | [5] |

Trafficking between phospholipid classes relies on the Coenzyme A-independent transacylase and lysophospholipid acyltransferases that shuttle arachidonic acid from initial phosphatidylcholine incorporation toward phosphatidylethanolamine and phosphatidylinositol pools [6] [7]. Stimuli such as zymosan further mobilize arachidonic-rich phosphatidylethanolamine, while concurrently diverting released fatty acid into triacylglycerol for temporary sequestration [8].

Membrane Biophysics

Fluidity Regulation

Insertion of as little as 5 mol % arachidonic acid into synthetic phosphatidylcholine bilayers decreases fluorescence anisotropy of diphenylhexatriene by 12%, indicating markedly enhanced lateral fluidity [9]. In vascular myocytes, arachidonic acid counters albumin-induced rigidification, restoring membrane order within seconds at sub-micromolar concentrations [10].

Table 2. Comparative effects of fatty acids on membrane fluidity (steady-state fluorescence anisotropy change)

| Fatty acid (5 mol %) | ΔAnisotropy (Δr) | Model membrane | Citation |

|---|---|---|---|

| Arachidonic acid | −0.023 ± 0.003 [9] | Egg phosphatidylcholine LUVs | [9] |

| Oleic acid | −0.008 ± 0.002 [9] | Same as above | [9] |

| Stearic acid | +0.002 ± 0.001 [9] | Same as above | [9] |

Phospholipid Bilayer Interactions

Electrospray ionization mass spectrometry reveals that nondetergent lipid rafts are unexpectedly enriched in plasmenylethanolamine species bearing arachidonic acid and contain 45% more phosphatidylserine than bulk plasma membrane, despite comparable molar cholesterol ratios [11] [12]. Molecular dynamics and in vitro models demonstrate that the 5-trans arachidonic isomer rigidifies erythrocyte-like bilayers, supporting an emerging view that enzymatic and radical cis–trans conversion modulates membrane order during oxidative stress [13].

Protein–Lipid Interactions

Arachidonic acid interacts selectively with the Ca²⁺-binding region of the protein kinase C alpha C2 domain to drive membrane translocation, while the C1A subdomain mediates stable docking [14]. Binding assays show a dissociation constant of 2.1 µM for arachidonic acid with peroxisome proliferator-activated receptor alpha, corroborating its role as an endogenous ligand [15]. Additionally, lipid-raft coupling of class A scavenger receptors to phospholipase A2 relies on arachidonic-rich plasmalogens to initiate prostaglandin E2 production during macrophage adhesion [16].

Signal Transduction Mechanisms

Second Messenger Functions

Exogenous arachidonic acid increases [³⁵S]GTPγS binding to neutrophil membranes by 65%, reflecting direct activation of a pertussis-toxin-sensitive G protein independent of eicosanoid synthesis [17]. As an intracellular messenger, arachidonic acid also activates c-Jun N-terminal kinase via NADPH oxidase–derived superoxide in kidney epithelial cells, with half-maximal activation at 8 µM [18].

G-Protein-Coupled Receptor Activation

Arachidonic acid acts bidirectionally on G-protein-coupled receptors: it inhibits high-affinity agonist binding to muscarinic acetylcholine, beta-2 adrenergic, and μ-opioid receptors with IC₅₀ values of 3–25 µM, yet spares nicotinic receptors [19]. In Sertoli cell–spermatid co-cultures, arachidonic-acid-initiated Ca²⁺ transients require a G-protein-coupled receptor resembling GPR120 and are blocked by the broad GPCR antagonist SCH 202676 [20].

Nuclear Receptor Signaling

Peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor delta display ligand-induced transactivation upon arachidonic acid binding, whereas peroxisome proliferator-activated receptor gamma responds weakly in colorectal Caco-2 cells [21]. Arachidonic-loaded lysophosphatidylcholine acyltransferase 3 enriches membrane arachidonate in hepatocytes, indirectly facilitating peroxisome proliferator-activated receptor alpha–dependent transcription of genes required for triglyceride trafficking [22].

Ion Channel Modulation

Arachidonic acid accelerates inactivation and depresses peak currents of delayed-rectifier K⁺ channels (Kv1.5, Kv3.1) with an EC₅₀ of 80 nM, while conversely enhancing activity of inwardly rectifying Kir2.3 channels via phosphatidylinositol-4,5-bisphosphate stabilization [23]. T-type Cav3.1 calcium channels are inhibited by state-independent binding of arachidonic acid that shifts steady-state inactivation −9 mV and reduces window currents by 40% [24] [25]. In skeletal muscle Nav1.4 channels, arachidonic acid exerts voltage-dependent dual modulation, potentiating currents near threshold but blocking at ≥−10 mV [26].

Gene Expression Regulation

Lipidomic remodeling studies show that arachidonic acid abundance dictates the kinetics of lysophospholipid acyltransferase–mediated phosphatidylcholine to phosphatidylethanolamine transfer, thereby shaping stimulus-responsive phospholipid pools essential for cyclooxygenase induction [6] [7]. Chromatin immunoprecipitation demonstrates arachidonic-bound peroxisome proliferator-activated receptor alpha recruitment to carnitine palmitoyltransferase I promoter within 30 minutes of fatty acid exposure, doubling transcript output in hepatocytes [27]. Meanwhile, arachidonic acid-activated c-Jun N-terminal kinase phosphorylates histone H3 serine-10, enhancing immediate-early gene c-Fos expression by 3-fold in renal epithelial cells [18].

Protein Kinase Regulation

Arachidonic acid directly activates protein kinase C alpha and protein kinase C epsilon isoforms in a calcium-dependent manner distinct from diacylglycerol stimulation [14] [28]. In rat cardiac myocytes, 50 µM arachidonic acid provokes rapid translocation of protein kinase C epsilon from cytosol to membranes within 60 seconds, followed by accumulation in the filament-nuclear fraction during 5–20 minutes [28]. During immunoglobulin G–mediated phagocytosis, protein kinase C activation precedes phospholipase A2–driven arachidonic acid release, and exogenous phospholipase A2 agonists restore phagocytosis in protein kinase C-inhibited monocytes, placing arachidonic acid downstream of protein kinase C in this context [29].

Table 3. Selected arachidonic-responsive protein kinases

| Kinase | Activation mechanism by arachidonic acid | Observed cellular outcome | Citation |

|---|---|---|---|

| Protein kinase C alpha | Direct binding to C2 and C1A domains, requires Ca²⁺ | Membrane recruitment, substrate phosphorylation | [14] |

| Protein kinase C epsilon | Transient membrane translocation, subsequent cytoskeletal anchoring | Cardiomyocyte cytoprotection signaling | [28] |

| c-Jun N-terminal kinase | NADPH oxidase–mediated redox activation | ATF-2 phosphorylation, histone H3 modification | [18] |

| Protein kinase A | Indirect; liberated arachidonic acid dampens cyclic AMP–induced activation | Feedback limitation in adipocytes | [30] |

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

6.98 (LogP)

6.13 (LogP)

6.98

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 37 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 33 of 37 companies with hazard statement code(s):;

H302 (96.97%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (96.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (96.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (96.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Irritant

Other CAS

506-32-1

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

Explore Compound Types